molecular formula C10H14O3 B3059284 2,4-Dimethoxy-1-(methoxymethyl)benzene CAS No. 96519-15-2

2,4-Dimethoxy-1-(methoxymethyl)benzene

Cat. No.: B3059284
CAS No.: 96519-15-2
M. Wt: 182.22 g/mol
InChI Key: BRRSPLOMTXEJRC-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-(methoxymethyl)benzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, characterized by the presence of two methoxy groups and one methoxymethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-1-(methoxymethyl)benzene typically involves the methoxylation of a suitable benzene derivative. One common method is the reaction of 2,4-dimethoxybenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-1-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2,4-Dimethoxy-1-(methoxymethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It serves as a precursor in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-1-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

    1,4-Dimethoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    2,5-Dimethoxy-1-(methoxymethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    2,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of a methoxymethyl group, leading to different chemical behavior.

Uniqueness: 2,4-Dimethoxy-1-(methoxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-dimethoxy-1-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSPLOMTXEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543328
Record name 2,4-Dimethoxy-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96519-15-2
Record name 2,4-Dimethoxy-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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